molecular formula C14H18F2N2O2 B6973132 N-(2-cyclohexyloxyethyl)-3,5-difluoropyridine-2-carboxamide

N-(2-cyclohexyloxyethyl)-3,5-difluoropyridine-2-carboxamide

Cat. No.: B6973132
M. Wt: 284.30 g/mol
InChI Key: PUNBYDMZSKJGIE-UHFFFAOYSA-N
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Description

N-(2-cyclohexyloxyethyl)-3,5-difluoropyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with fluorine atoms and a carboxamide group, along with a cyclohexyloxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyloxyethyl)-3,5-difluoropyridine-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using suitable amines and carboxylic acid derivatives.

    Addition of the Cyclohexyloxyethyl Side Chain: The cyclohexyloxyethyl group is attached via an etherification reaction using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyloxyethyl)-3,5-difluoropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(2-cyclohexyloxyethyl)-3,5-difluoropyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyloxyethyl)-3,5-difluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyloxy-N-(2-cyclohexyloxyethyl)ethanamine
  • 4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide
  • 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide

Uniqueness

N-(2-cyclohexyloxyethyl)-3,5-difluoropyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both fluorine atoms and a cyclohexyloxyethyl side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-cyclohexyloxyethyl)-3,5-difluoropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-10-8-12(16)13(18-9-10)14(19)17-6-7-20-11-4-2-1-3-5-11/h8-9,11H,1-7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNBYDMZSKJGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCNC(=O)C2=C(C=C(C=N2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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